8-Fluoroisoquinoline-5-carboxylic acid
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Overview
Description
8-Fluoroisoquinoline-5-carboxylic acid is a fluorinated derivative of isoquinoline, characterized by the presence of a fluorine atom at the 8th position and a carboxylic acid group at the 5th position on the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of a precursor bearing a pre-fluorinated benzene ring, followed by functionalization to introduce the carboxylic acid group . Another approach involves direct fluorination of isoquinoline derivatives under controlled conditions .
Industrial Production Methods: Industrial production of 8-fluoroisoquinoline-5-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced fluorination techniques and catalytic processes to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoroisoquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoquinoline ring.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
8-Fluoroisoquinoline-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-fluoroisoquinoline-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The carboxylic acid group plays a crucial role in the compound’s solubility and reactivity, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
5-Fluoroisoquinoline: Similar in structure but lacks the carboxylic acid group.
8-Fluoroquinoline: Similar fluorination pattern but differs in the position of the nitrogen atom.
5,8-Difluoroquinoline: Contains two fluorine atoms, offering different reactivity and properties.
Uniqueness: 8-Fluoroisoquinoline-5-carboxylic acid is unique due to the combination of fluorine and carboxylic acid groups on the isoquinoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
8-fluoroisoquinoline-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-9-2-1-7(10(13)14)6-3-4-12-5-8(6)9/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGNHXFHLHSIMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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